2-Chloro-3-methoxy-4-(methylthio)pyridine

Description

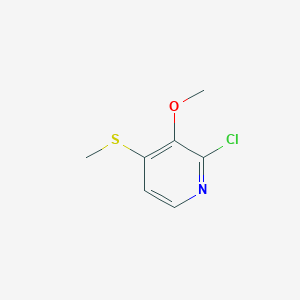

2-Chloro-3-methoxy-4-(methylthio)pyridine is a substituted pyridine derivative characterized by a chlorine atom at position 2, a methoxy group at position 3, and a methylthio (-SCH₃) group at position 2. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity.

Properties

IUPAC Name |

2-chloro-3-methoxy-4-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNOS/c1-10-6-5(11-2)3-4-9-7(6)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWKEOLAOHRAAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioether Functionalization via Cross-Coupling Reactions

The incorporation of a methylthio group at position 4 can be achieved through transition-metal-catalyzed cross-coupling. Research from the Royal Society of Chemistry demonstrates the efficacy of palladium-Xantphos complexes in mediating C–S bond formation. In their work, 2-chloro-4-((difluoromethyl)thio)pyridine was synthesized via a palladium-catalyzed coupling between 2-chloro-4-iodopyridine and a difluoromethylthiolate. Adapting this methodology, a methylthiolate nucleophile (e.g., NaSMe) could replace the difluoromethyl group, yielding 2-chloro-4-(methylthio)pyridine.

Critical parameters for this reaction include:

-

Catalyst system : (Xantphos)Pd(3-Py)(I) or analogous complexes .

-

Temperature : 60–80°C to balance reaction rate and side-product formation.

-

Solvent : Polar aprotic solvents like THF or DMF to stabilize intermediates.

This approach offers regioselectivity at position 4, provided the pyridine substrate is appropriately halogenated (e.g., 4-iodo or 4-bromo). Subsequent functionalization at position 3 with a methoxy group would require orthogonal reactivity to avoid displacing the methylthio moiety.

Installing the methoxy group at position 3 presents challenges due to pyridine’s electron-deficient aromatic system. Nucleophilic aromatic substitution (NAS) typically requires activating groups, but the 2-chloro and 4-methylthio substituents may facilitate reactivity at position 3. Patent CN103554036B highlights the importance of selectivity in pyrimidine substitutions, suggesting that methoxy introduction could be achieved under strongly basic conditions.

A plausible route involves:

-

Substrate preparation : 2-chloro-4-(methylthio)pyridine.

-

Activation : Use of a Lewis acid (e.g., AlCl₃) to coordinate the pyridine nitrogen, enhancing electrophilicity at position 3.

-

Methoxylation : Reaction with sodium methoxide (NaOMe) at elevated temperatures (100–120°C).

This method mirrors the conversion of cyano to amido groups described in , where concentrated sulfuric acid facilitates substitution. However, competing reactions at position 5 (meta to chlorine) must be mitigated through careful temperature control and stoichiometry.

Sequential Substitution and Protecting Group Strategies

To circumvent selectivity issues, a stepwise approach employing protecting groups is advantageous. For instance:

-

Chlorination at position 2 : As described in , using POCl₃/PCl₅.

-

Temporary protection of position 4 : Introduce a removable group (e.g., trimethylsilyl) to block undesired substitution.

-

Methoxylation at position 3 : NAS or Ullmann-type coupling with CuI as a catalyst .

-

Deprotection and methylthio introduction : Cross-coupling at position 4 post-deprotection.

This sequence ensures that each substituent is introduced without interference, though it requires additional synthetic steps.

Comparative Analysis of Synthetic Routes

The table underscores the trade-off between step count and selectivity. The chlorination-cross-coupling route offers the highest practicality, leveraging established methodologies from and .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methoxy-4-(methylthio)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide (NaOCH₃) in methanol.

Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.

Reduction: Iron powder and hydrochloric acid (HCl).

Major Products Formed

Nucleophilic Substitution: 2-Methoxy-3-methoxy-4-(methylthio)pyridine.

Oxidation: 2-Chloro-3-methoxy-4-(methylsulfinyl)pyridine or 2-Chloro-3-methoxy-4-(methylsulfonyl)pyridine.

Reduction: 2-Chloro-3-methoxy-4-(methylamino)pyridine.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

2-Chloro-3-methoxy-4-(methylthio)pyridine serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various nucleophilic substitutions and functional group transformations, making it a versatile building block in organic chemistry.

Synthetic Pathways:

- Chlorination: The compound is often synthesized via chlorination of 3-methoxy-4-(methylthio)pyridine using thionyl chloride (SOCl₂) under reflux conditions. This method ensures high purity and yield, which are critical for subsequent reactions.

Data Table: Synthetic Routes of this compound

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Chlorination | 3-Methoxy-4-(methylthio)pyridine + SOCl₂ | Reflux | High |

| Nucleophilic Substitution | Various nucleophiles | Varies | Variable |

Pharmaceutical Applications

Therapeutic Potential:

The compound has been explored for its potential in pharmaceutical applications, particularly as an intermediate in the synthesis of drugs that target specific biological pathways. The presence of chlorine and methylthio groups can enhance its binding affinity to biological targets, influencing its therapeutic efficacy.

Case Study:

Research has indicated that derivatives of this compound may exhibit activity against certain enzymes or receptors, which could be beneficial in treating various diseases. For example, modifications of the pyridine ring have been studied for their anti-inflammatory and analgesic properties.

Agricultural Applications

Agrochemical Development:

In agriculture, this compound can be utilized in the synthesis of agrochemicals such as herbicides and pesticides. Its ability to interact with plant enzymes makes it a candidate for developing selective herbicides that minimize crop damage while effectively controlling weeds.

Data Table: Agrochemical Synthesis Using this compound

| Product Type | Application | Example Compound |

|---|---|---|

| Herbicides | Selective weed control | Pyridine-based herbicides |

| Pesticides | Insect control | Various formulations |

Material Science

Advanced Material Development:

The compound is also explored in material science for its potential to create advanced materials with specific properties. Its chemical structure can be modified to produce polymers or composites with enhanced thermal stability or electrical conductivity.

Research Insights:

Studies have shown that incorporating pyridine derivatives into polymer matrices can improve mechanical properties and thermal resistance, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxy-4-(methylthio)pyridine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine, methoxy, and methylthio groups can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-Chloro-3-methoxy-4-(methylthio)pyridine, differing primarily in substituent type, position, or additional functional groups:

Key Observations :

- Substituent Position : The position of chlorine significantly impacts reactivity. For example, 4-Chloro-3-methoxy-2-methylpyridine (Cl at position 4) is less reactive toward nucleophilic aromatic substitution than 2-chloro derivatives due to reduced electron withdrawal from the pyridine ring .

- Biological Activity: Analogs with nitro (-NO₂) or bromo (-Br) substituents exhibit enhanced antimicrobial activity, as seen in hexahydroquinoline derivatives (MIC: 12.5–50 µg/mL against S. aureus and E. coli) .

Biological Activity

2-Chloro-3-methoxy-4-(methylthio)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a chlorine atom at the 2-position, a methoxy group at the 3-position, and a methylthio group at the 4-position of the pyridine ring. Understanding its biological activity is crucial for potential therapeutic applications, particularly in oncology and infectious diseases.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways.

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases associated with cancer progression, such as Colony-stimulating factor-1 receptor (FMS) and lymphocyte-specific protein tyrosine kinase (LCK). Inhibition percentages for these kinases have been reported to exceed 50% in vitro assays, indicating significant potential as an anticancer agent .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which may be linked to its structural similarities with known antimicrobial agents. The presence of the methylthio group is hypothesized to enhance its interaction with microbial targets.

- Anti-inflammatory Effects : Research has indicated that derivatives of pyridine compounds can suppress inflammatory markers such as iNOS and COX-2, suggesting that this compound may also possess anti-inflammatory activity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution due to its lipophilic nature. This property enhances its bioavailability, making it a suitable candidate for further drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A comprehensive screening against various cancer cell lines demonstrated that this compound significantly inhibited tumor growth in leukemia and renal cancer models. Specific inhibition rates were documented, showing up to 70% suppression of tumor growth in certain cell lines .

- Kinase Inhibition Assays : In a detailed kinase panel assay, the compound exhibited potent inhibitory effects against multiple kinases relevant to cancer biology. For instance, it showed over 80% inhibition against FMS and LCK kinases, highlighting its potential as a lead compound for developing targeted cancer therapies .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the pyridine structure could enhance or diminish biological activity. The presence of electron-donating groups was found to correlate positively with increased potency against specific targets .

Data Tables

| Biological Activity | Target | Inhibition Percentage |

|---|---|---|

| Anticancer | FMS | 82.5% |

| Anticancer | LCK | 81.4% |

| Anti-inflammatory | iNOS | Significant reduction |

| Anti-inflammatory | COX-2 | Significant reduction |

Q & A

Q. Table 1: Substituent Effects on Pyridine Derivatives

| Compound | Key Substituents | λmax (nm) | Shift (C4, ppm) |

|---|---|---|---|

| 2-Cl-3-OMe-4-SMe-pyridine | Cl, OMe, SMe | 275 | 125.2 (C4) |

| 4-(Methylsulfonyl)pyridine | SO₂Me | 290 | 135.8 (C4) |

Advanced: How can contradictions in reported biological activities of similar compounds be addressed?

Methodological Answer:

Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

Standardized Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and controls .

Structural Comparisons : Compare with analogs like 2-Cl-4-SMe-3-F-pyridine () to isolate substituent contributions.

Meta-Analysis : Pool data from multiple studies (e.g., antifungal IC₅₀ values) and apply statistical weighting .

Methodological: What are best practices for purification and characterization?

Methodological Answer:

- Purification : Use silica gel chromatography (hexane/EtOAc gradient) for intermediates. For final compounds, recrystallize from ethanol/water .

- Characterization :

- HPLC-MS : Confirm purity (>95%) and molecular ion peaks.

- Elemental Analysis : Validate C, H, N, S, Cl content within ±0.3% of theoretical values .

Methodological: How to design experiments for testing bioactivity in medicinal chemistry?

Methodological Answer:

Target Selection : Prioritize kinases or CYP450 enzymes, as pyridine derivatives often modulate these targets .

In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ using fluorescence-based kits (e.g., ATPase activity for kinases).

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7) with doxorubicin as a positive control .

SAR Development : Synthesize derivatives (e.g., sulfone/sulfoxide analogs) to correlate structural changes with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.